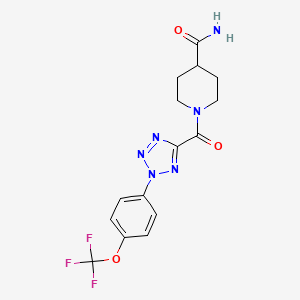
1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H15F3N6O3 and its molecular weight is 384.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Tetrazole ring : Known for its bioactivity and ability to form hydrogen bonds.
- Piperidine moiety : Often associated with various pharmacological activities.
- Trifluoromethoxy group : Imparts unique electronic properties, potentially enhancing biological activity.
The molecular formula is C15H15F3N6O2 with a molecular weight of approximately 366.31 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against HeLa and MCF-7 cells, indicating potential as an anticancer agent .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including multidrug-resistant pathogens. Its efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa has been particularly noted .
- Anti-inflammatory Effects : Inflammation-related pathways are modulated by this compound, as observed in animal models where it reduced markers of inflammation .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression and inflammation.
- Interaction with Receptors : Potential interactions with various receptors could lead to altered cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays :
- Antimicrobial Testing :
- Anti-inflammatory Studies :
Data Table
属性
IUPAC Name |
1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O3/c16-15(17,18)27-11-3-1-10(2-4-11)24-21-13(20-22-24)14(26)23-7-5-9(6-8-23)12(19)25/h1-4,9H,5-8H2,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWQSGTSGKLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














